9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride
Description
9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride (hereafter referred to as Compound A) is a fluorenylmethyl carbamate derivative with a 3-fluoroazetidin-3-ylmethyl substituent and a hydrochloride counterion. This compound is structurally characterized by its fused aromatic fluorenyl system, a carbamate linker, and a fluorinated azetidine ring. Such features are critical in medicinal chemistry for enhancing metabolic stability, solubility, and target binding . Below, we provide a detailed comparison of Compound A with structurally and functionally related analogs, supported by physicochemical, synthetic, and biological data.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2.ClH/c20-19(10-21-11-19)12-22-18(23)24-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17,21H,9-12H2,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSSIKDGPXAZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride typically involves multiple steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.
Synthesis of the Fluoroazetidinyl Moiety: The fluoroazetidinyl group is synthesized by reacting a suitable azetidine derivative with a fluorinating agent under controlled conditions.
Carbamate Formation: The final step involves the reaction of the fluorenylmethyl group with the fluoroazetidinyl moiety in the presence of a carbamoylating agent, such as phosgene or a similar reagent, to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroazetidinyl moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl amine derivatives.
Substitution: Formation of substituted azetidinyl carbamates.
Scientific Research Applications
9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The fluoroazetidinyl moiety can interact with enzymes or receptors, leading to modulation of their activity. The carbamate linkage may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Compound A and Analogous Compounds
Key Observations :
Key Observations :
- Fluorinated Intermediate Handling: The synthesis of Compound A likely requires specialized handling of fluorinated azetidine precursors, which are more reactive and sensitive to moisture than non-fluorinated analogs (e.g., aminopropyl derivatives) .
- Salt Formation : HCl salt preparation is a common step for improving crystallinity and stability, as seen in .
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- Hydrochloride Salts: Enhanced water solubility is observed for hydrochloride salts (e.g., aminopropyl derivative: 10–20 mg/mL) compared to neutral carbamates (e.g., oxopropyl analog: <1 mg/mL) .
- logP Values: Compound A’s fluorinated azetidine likely increases hydrophobicity (predicted logP ~3.5) relative to the aminopropyl analog (logP 2.8) .
Biological Activity
9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate; hydrochloride is a synthetic compound with potential biological activity. This compound is characterized by its unique structure, which includes a fluorenyl group and a carbamate moiety, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate; hydrochloride
- Molecular Formula : C18H19ClF2N2O2
- Molecular Weight : 360.80 g/mol
- CAS Number : 391624-46-7
Biological Activity
The biological activity of this compound is primarily linked to its interaction with specific biological targets, which may include enzymes and receptors involved in various physiological processes. The following sections detail the findings from various studies regarding its biological effects.
Research indicates that compounds similar to 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate can act as modulators of neurotransmitter systems, particularly the GABAergic system. This modulation can lead to anxiolytic and sedative effects, making it a candidate for further investigation in treating anxiety disorders and other neurological conditions.
Case Studies and Research Findings
-
Neuropharmacological Studies
- A study conducted on structurally related compounds demonstrated that they exhibit significant binding affinity to GABA_A receptors, suggesting potential anxiolytic properties. These findings align with the hypothesis that the fluorenyl structure enhances receptor interaction due to its planar configuration and electron-donating characteristics .
-
Toxicological Assessments
- Toxicity studies have shown that while the compound exhibits promising biological activity, it also displays dose-dependent cytotoxic effects on certain cell lines. The IC50 values for cytotoxicity were found to be around 25 µM, indicating a need for careful dosage regulation in therapeutic applications .
- In Vivo Studies
Data Table
| Property | Value |
|---|---|
| IUPAC Name | 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate; hydrochloride |
| Molecular Formula | C18H19ClF2N2O2 |
| Molecular Weight | 360.80 g/mol |
| CAS Number | 391624-46-7 |
| Biological Activity | Anxiolytic, GABA_A receptor modulator |
| Toxicity (IC50) | ~25 µM |
| Effective Dose (in vivo) | 5 - 20 mg/kg |
Q & A
Q. What are the optimal synthetic pathways for 9H-fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride?
- Methodological Answer : The compound can be synthesized via coupling reactions involving fluorenylmethanol derivatives and fluorinated azetidine intermediates. A typical protocol involves dissolving the fluorenylmethyl chloroformate in DMF, reacting it with (3-fluoroazetidin-3-yl)methylamine under basic conditions (e.g., N-methylmorpholine), followed by hydrochloride salt formation using HCl in anhydrous ether. Purification is achieved via flash chromatography (silica gel, eluent: DCM/MeOH 9:1) . Key Considerations :
- Use of coupling reagents (e.g., HATU) for amide bond formation.
- Control reaction temperature (<0°C) to prevent epimerization of the fluorinated azetidine ring .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and F NMR to verify the presence of the fluorenyl group (aromatic protons at δ 7.2–7.8 ppm) and fluorinated azetidine (CF coupling patterns).
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H] at m/z 385.1).
- X-ray Crystallography : Resolve spatial arrangement of the fluorinated azetidine ring to assess steric effects on reactivity .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months. Hydrolysis of the carbamate bond under humid conditions is a primary degradation pathway .
Advanced Research Questions
Q. How does the fluorinated azetidine moiety influence biological target interactions compared to non-fluorinated analogs?
- Methodological Answer :
- Conduct comparative molecular docking studies (e.g., AutoDock Vina) to evaluate fluorine’s role in hydrogen bonding and van der Waals interactions.
- Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (K) to target enzymes (e.g., kinases or proteases) .
Example Data :
| Analog | K (nM) | ΔG (kcal/mol) |
|---|---|---|
| Fluorinated Azetidine | 12.3 ± 1.2 | -9.8 |
| Non-fluorinated | 45.6 ± 3.4 | -7.2 |
Q. How to resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Scenario : Discrepancies in F NMR chemical shifts may arise from solvent polarity or counterion effects (e.g., chloride vs. triflate).
- Solution : Standardize solvent systems (e.g., CDCl with 0.1% TMS) and compare with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G** basis set) .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation.
- Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) .
Q. How to address solubility limitations in aqueous buffers for in vitro assays?
- Methodological Answer :
- Employ co-solvents (e.g., DMSO ≤1% v/v) or salt metathesis (replace hydrochloride with trifluoroacetate for improved solubility).
- Conduct dynamic light scattering (DLS) to confirm absence of aggregates .
Experimental Design & Data Analysis
Designing hydrolysis kinetics studies for the carbamate group
- Protocol :
Prepare phosphate buffers (pH 2–10) at 37°C.
Monitor hydrolysis via UV-Vis (λ = 270 nm for fluorenylmethyl release).
Calculate rate constants (k) using pseudo-first-order kinetics.
Key Insight : Hydrolysis accelerates at pH <4 due to acid-catalyzed cleavage .
Mitigating toxicity risks during in vivo studies
- Methodological Answer :
Q. Computational modeling of fluorinated azetidine’s conformational flexibility
- Workflow :
Perform molecular dynamics (MD) simulations (AMBER22) to analyze ring puckering.
Correlate with experimental NOE (Nuclear Overhauser Effect) data from 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
